3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and an oxadiazole moiety
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O2/c1-28-13-17(23-26-22(27-31-23)14-6-5-7-15(24)10-14)21(30)16-11-18(25)20(12-19(16)28)29-8-3-2-4-9-29/h5-7,10-13H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFJFNVWIUIZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Assembly: The final compound is obtained by coupling the quinoline-piperidine intermediate with the oxadiazole derivative under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dehalogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. The compound has been studied for its efficacy against various cancer cell lines.
-
Mechanism of Action :
- The 1,2,4-oxadiazole moiety is known to interact with biological targets involved in cancer progression. Studies have shown that compounds containing this moiety can inhibit telomerase activity, which is crucial for cancer cell immortality .
- For instance, derivatives similar to the compound have demonstrated IC50 values below 2 µM against gastric cancer cell lines, indicating potent anticancer properties .
-
Case Studies :
- A series of quinoline derivatives have been synthesized and tested for their cytotoxic effects. One study found that compounds with oxadiazole groups exhibited promising results against multiple cancer types, including breast and prostate cancers .
- Another study highlighted the synthesis of various substituted oxadiazoles that showed high efficacy against leukemia cell lines, with some compounds achieving over 90% inhibition rates at low concentrations .
Antimicrobial Activity
The compound also shows potential antimicrobial properties.
- Research Findings :
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds.
- Key Modifications :
- Substituents on the oxadiazole ring significantly influence the potency of these compounds. For example, the introduction of electron-withdrawing groups has been shown to improve anticancer activity by enhancing binding affinity to target proteins .
- The presence of fluorine in the structure may also contribute to increased lipophilicity, facilitating better membrane penetration and bioavailability.
Mechanism of Action
The mechanism of action of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Phenolic Compounds: Compounds containing phenol groups, which may share some chemical reactivity with the oxadiazole moiety.
Uniqueness
The uniqueness of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its potential bioactivity and versatility in various applications.
Biological Activity
The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a hybrid molecule that combines the oxadiazole and quinoline frameworks. This structural combination has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C15H17ClN3O
- Molecular Weight : 326.22 g/mol
- CAS Number : 1311318-31-6
Biological Activity Overview
The biological activity of this compound is largely attributed to its oxadiazole moiety, which has been linked to various pharmacological effects. Research highlights several key areas of biological activity:
Anticancer Activity
Recent studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties by targeting various cellular mechanisms:
- Mechanisms of Action : These compounds often inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Cell Lines Tested : The compound's efficacy has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer), showing promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro... | MCF-7 | 0.48 | |
| 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro... | HCT116 | 0.19 | |
| Doxorubicin | MCF-7 | 1.93 |
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Mechanism : Oxadiazole derivatives have shown effectiveness against various bacteria and fungi by disrupting their cellular processes.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the oxadiazole class:
- Antitumor Studies : A study highlighted that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways . The presence of electron-withdrawing groups significantly enhances their biological activity.
- Antitubercular Activity : Research indicated that certain oxadiazole derivatives exhibited potent activity against Mycobacterium tuberculosis, with IC90 values demonstrating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
